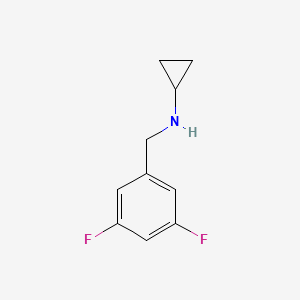
N-(3,5-difluorobenzyl)cyclopropanamine
概要
説明
N-(3,5-difluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropyl group attached to a benzylamine moiety, which is further substituted with two fluorine atoms at the 3 and 5 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N-(3,5-difluorobenzyl)cyclopropanamine can be synthesized through the reaction of cyclopropylamine with 3,5-difluorobenzyl bromide in the presence of a base . The reaction typically involves the following steps:
Reaction Setup: Cyclopropylamine is mixed with 3,5-difluorobenzyl bromide in an appropriate solvent, such as dichloromethane or toluene.
Base Addition: A base, such as potassium carbonate or sodium hydroxide, is added to the reaction mixture to facilitate the nucleophilic substitution reaction.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-50°C, for several hours.
Product Isolation: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for cyclopropyl-(3,5-difluorobenzyl)amine are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems to streamline the production process.
化学反応の分析
Types of Reactions
N-(3,5-difluorobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base and suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzylamine derivatives.
科学的研究の応用
N-(3,5-difluorobenzyl)cyclopropanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of cyclopropyl-(3,5-difluorobenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopropylbenzylamine: Lacks the fluorine substituents, which can affect its chemical reactivity and biological activity.
3,5-Difluorobenzylamine: Does not contain the cyclopropyl group, leading to different steric and electronic properties.
Cyclopropyl-(4-fluorobenzyl)amine: Similar structure but with a different fluorine substitution pattern, which can alter its properties.
Uniqueness
N-(3,5-difluorobenzyl)cyclopropanamine is unique due to the combination of the cyclopropyl group and the specific fluorine substitution pattern. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRVCXHKEDNRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

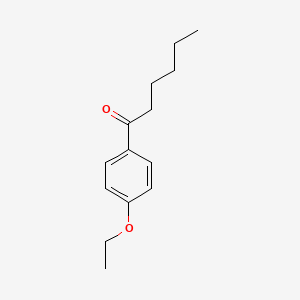

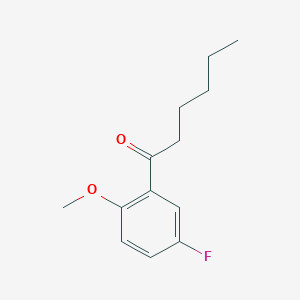
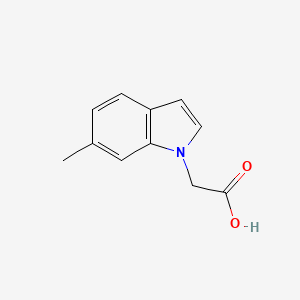

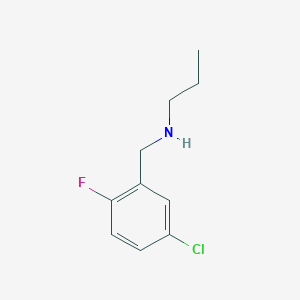
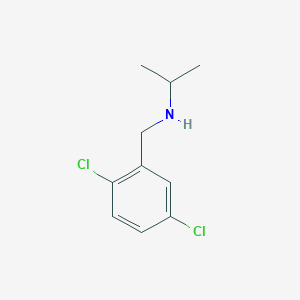

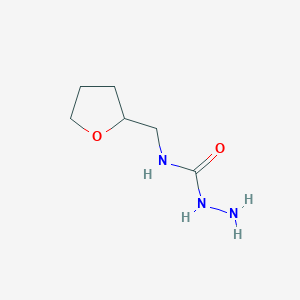
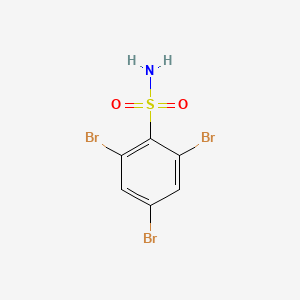
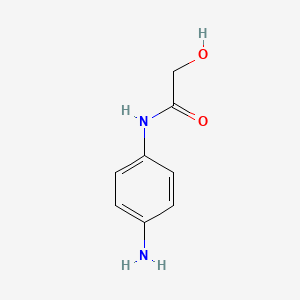
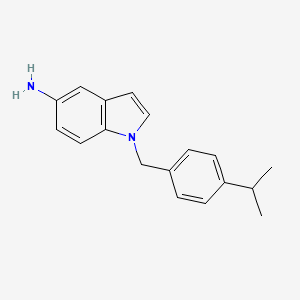
![1-[(4-Bromophenyl)methyl]-1H-indol-5-amine](/img/structure/B7868588.png)
